Polymodal TRPV1 antagonists cause hyperthermia and non-selective blockade. TRPV1 antagonist 6 (Cpd 6) is a mode-selective antagonist with high capsaicin potency (IC50 2.85 nM) and acid-sparing profile (28% inhibition at 3 µM), enabling pathway-specific study without temperature bias. • Capsaicin-selective IC50 2.85 nM • Acid-sparing: 28% inhib. at 3 µM • Enables TRPV1 pathway research without hyperthermic artifacts.
Molecular FormulaC26H28ClN5O3
Molecular Weight494.0 g/mol
Cat. No.B12374290
⚠ Attention: For research use only. Not for human or veterinary use.
TRPV1 Antagonist 6: A Mode-Selective Tool Compound
TRPV1 antagonist 6 (also referred to as compound 51) is a synthetic, mode-selective small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel [1]. It is derived from a chemical optimization program aimed at discovering thermoneutral drug candidates and is characterized by a urea-based scaffold linking a hydroxyethyl quinolinone A-region, a urea B-region, and a 3-t-butyl pyrazole C-region [2]. Its primary differentiating feature is its 'mode-selectivity,' which means it differentially blocks activation of the TRPV1 channel by various stimuli, a property that distinguishes it from earlier-generation, polymodal TRPV1 antagonists [2].
Mode-selective TRPV1 antagonist tool
Differentially blocks capsaicin vs. proton pathways
[2] Discovery of N-(1-(2-hydroxyethyl)quinolin-2-one)-N'-(1-phenyl-1H-pyrazol-5-yl)methyl) urea as Mode-Selective TRPV1 antagonist. Bioorganic & Medicinal Chemistry Letters, 2024, 101, 129656. View Source
Why TRPV1 Antagonist 6 Cannot Be Substituted
The TRPV1 channel is a polymodal nociceptor activated by diverse stimuli including heat, protons, and chemical ligands like capsaicin [1]. Early TRPV1 antagonists were often 'polymodal,' meaning they blocked all of these activation pathways. However, this broad antagonism was linked to significant on-target side effects, most notably hyperthermia, which derailed many clinical candidates [2]. In contrast, TRPV1 antagonist 6 is a 'mode-selective' antagonist. Its differential activity against various stimuli—exhibiting high potency against capsaicin but significantly reduced efficacy against proton activation—allows researchers to dissect specific signaling pathways and potentially mitigate side effects associated with non-selective TRPV1 blockade [3]. This makes generic substitution with a polymodal antagonist inappropriate for experiments requiring selective pathway interrogation.
!Class-level hyperthermia liability may interfere with in vivo body temperature endpoint interpretation.
!Proton-sensing function may not be preserved by polymodal compounds, altering physiological context.
[1] Lazar, J., et al. Screening TRPV1 antagonists for the treatment of pain: lessons learned over a decade. Expert Opinion on Drug Discovery, 2009, 4(2), 159-180. View Source
[2] Gavva, N. R., et al. The vanilloid receptor TRPV1 is tonically activated in vivo and involved in body temperature regulation. Journal of Neuroscience, 2007, 27(13), 3366-3374. View Source
[3] Discovery of N-(1-(2-hydroxyethyl)quinolin-2-one)-N'-(1-phenyl-1H-pyrazol-5-yl)methyl) urea as Mode-Selective TRPV1 antagonist. Bioorganic & Medicinal Chemistry Letters, 2024, 101, 129656. View Source
Quantitative Evidence for TRPV1 Antagonist 6
Mode-Selectivity: Capsaicin vs. Proton Antagonism
TRPV1 antagonist 6 demonstrates a stark mode-selectivity profile when compared to polymodal antagonists like AMG-517. It potently inhibits capsaicin-induced TRPV1 activation but shows markedly reduced efficacy against proton (low pH)-mediated activation [1].
This data validates its utility as a tool compound for dissecting capsaicin-mediated signaling, as it minimizes confounding effects from proton pathway blockade.
Proton Blockade: Key Differentiator from Polymodal Antagonists
This compound's mode-selectivity is most evident in its weak inhibition of proton-induced TRPV1 activation. While it exhibits potent capsaicin antagonism (IC50 = 2.85 nM), it achieves only partial inhibition of the proton response even at a high concentration [1]. This contrasts sharply with a polymodal antagonist like SB-705498, which potently blocks acid-mediated activation .
Proton Blockade ProfileReported
28.48% inhibition at 3 µM vs SB-705498 IC50: 0.1 nM
Proton pathway inhibition is limited at tested concentration
TRP Channel PharmacologyAcid-SensingPain Research
Evidence Dimension
Inhibition of Proton (pH 5-5.3) Activation
Target Compound Data
28.48% inhibition at 3 µM
Comparator Or Baseline
SB-705498: IC50 = 0.1 nM
Quantified Difference
The target shows negligible antagonism relative to the comparator's potent blockade.
Conditions
In vitro, human TRPV1 expressed in cells
Why This Matters
This profile is critical for researchers seeking to study capsaicin-specific pathways while preserving physiological acid-sensing mechanisms, a feature not possible with polymodal blockers like SB-705498.
TRP Channel PharmacologyAcid-SensingPain Research
[1] Discovery of N-(1-(2-hydroxyethyl)quinolin-2-one)-N'-(1-phenyl-1H-pyrazol-5-yl)methyl) urea as Mode-Selective TRPV1 antagonist. Bioorganic & Medicinal Chemistry Letters, 2024, 101, 129656. View Source
Comparative Capsaicin Antagonism Potency
TRPV1 antagonist 6 exhibits single-digit nanomolar potency against capsaicin-induced TRPV1 activation, placing it among a potent class of antagonists. Its potency is comparable to other well-characterized antagonists, providing a benchmark for functional assays [1].
Target potency is within a 2-fold range of established tool compounds.
Conditions
In vitro, human TRPV1 expressed in cells (Target, A-425619, SB-705498)
Why This Matters
This establishes TRPV1 antagonist 6 as a high-potency tool for capsaicin-mediated TRPV1 studies, allowing for lower working concentrations and potentially reducing off-target effects compared to less potent alternatives.
[1] El Kouhen, R., et al. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel and selective transient receptor potential type V1 receptor antagonist, blocks channel activation by vanilloids, heat, and acid. Journal of Pharmacology and Experimental Therapeutics, 2005, 314(1), 400-409. View Source
Optimized Applications for TRPV1 Antagonist 6
Dissecting Capsaicin vs. Acid Nociceptive Pathways
The most compelling application for TRPV1 antagonist 6 is in experiments designed to differentiate between capsaicin-dependent and proton-dependent TRPV1 signaling. Its potent inhibition of capsaicin activation (IC50 = 2.85 nM) combined with its minimal effect on proton-induced currents (28.48% inhibition at 3 µM) allows researchers to selectively silence the ligand-binding pathway while leaving the acid-sensing function largely intact [1][2]. This is in stark contrast to polymodal antagonists like AMG-517 and SB-705498, which potently block both modes, making it impossible to attribute an observed physiological effect to one pathway over the other [3].
Investigating TRPV1 Without Hyperthermia
Mode-selective TRPV1 antagonists like compound 6 are at the forefront of efforts to develop analgesics that avoid the hyperthermic side effect associated with polymodal TRPV1 blockers [1]. The scientific rationale is that this compound's 'acid-sparing' profile is a key determinant of a neutral effect on core body temperature [2]. Therefore, TRPV1 antagonist 6 is an ideal tool for in vivo studies exploring TRPV1's role in pain and inflammation without the experimental noise introduced by drug-induced changes in body temperature. This offers a distinct advantage over early-generation antagonists such as AMG-517, which are well-documented to cause hyperthermia in preclinical models [3].
Validating TRPV1 in Inflammatory Pain Models
As a potent capsaicin-selective antagonist with a favorable mode-selectivity profile, TRPV1 antagonist 6 is suitable for in vivo efficacy studies in models where TRPV1 sensitization by inflammatory mediators is a key driver of pain. While specific in vivo data for this exact compound are limited, its profile aligns with the new generation of TRPV1 antagonists that have demonstrated analgesic activity in rodent models of inflammatory pain without causing hyperthermia [1][2]. Its use in such models can help validate target engagement and confirm that blockade of capsaicin-sensitive pathways is sufficient for analgesic efficacy in specific pain states.
Application
Selection Property
Validation Focus
Capsaicin-specific TRPV1 signaling studies
Mode-selective acid-sparing profile
Capsaicin vs. proton pathway endpoint differentiation
In vivo TRPV1 pathway research
Mode-selective antagonism
Core body temperature endpoint monitoring
Inflammatory pain model research
Capsaicin-pathway selective antagonism
Inflammatory pain endpoint interpretation
[1] Discovery of N-(1-(2-hydroxyethyl)quinolin-2-one)-N'-(1-phenyl-1H-pyrazol-5-yl)methyl) urea as Mode-Selective TRPV1 antagonist. Bioorganic & Medicinal Chemistry Letters, 2024, 101, 129656. View Source
[2] Huang, Y., et al. Turning down the body heat: A novel mechanism for TRPV1 antagonist-induced hyperthermia. Neuron, 2024, 112(11), 1785-1787. View Source
[3] Gavva, N. R., et al. The vanilloid receptor TRPV1 is tonically activated in vivo and involved in body temperature regulation. Journal of Neuroscience, 2007, 27(13), 3366-3374. View Source
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